N-benzyl-3-nitrobenzamide
Overview
Description
N-benzyl-3-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group at the nitrogen atom and a nitro group at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for preparing N-benzyl-3-nitrobenzamide involves the direct amidation of 3-nitrobenzoic acid with benzylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Boric Acid Catalyzed Amidation: Another method involves the use of boric acid as a catalyst for the amidation of 3-nitrobenzoic acid with benzylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-3-aminobenzamide.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-benzyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds for research and industrial applications .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or chemical resistance .
Mechanism of Action
The mechanism of action of N-benzyl-3-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
N-benzylbenzamide: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-nitrobenzamide: Lacks the benzyl group, which may affect its solubility and biological activity.
N-benzyl-4-nitrobenzamide: Similar structure but with the nitro group at the para position, which can influence its reactivity and properties.
Uniqueness: N-benzyl-3-nitrobenzamide is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The meta position of the nitro group allows for specific interactions and reactivity patterns that are different from other isomers .
Properties
IUPAC Name |
N-benzyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVAPEULJLQLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324040 | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-68-8 | |
Record name | NSC405530 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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